molecular formula C12H15BrF2O B8001921 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene

1-Bromo-3,5-difluoro-4-n-hexyloxybenzene

Cat. No.: B8001921
M. Wt: 293.15 g/mol
InChI Key: ZLUANTAMHPVYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-difluoro-4-n-hexyloxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and a hexyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene can be synthesized through a multi-step process involving the bromination and fluorination of a benzene derivative, followed by the introduction of a hexyloxy group. The typical synthetic route involves:

    Etherification: The introduction of the hexyloxy group through a nucleophilic substitution reaction using an appropriate alkyl halide (e.g., 1-bromohexane) and a base (e.g., potassium carbonate).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).

Major Products:

  • Substituted aromatic compounds with various functional groups depending on the nucleophile used.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

1-Bromo-3,5-difluoro-4-n-hexyloxybenzene has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of advanced materials such as liquid crystals and polymers.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling mechanism.

Comparison with Similar Compounds

  • 1-Bromo-3,5-difluorobenzene
  • 1-Bromo-4-n-hexyloxybenzene
  • 1-Bromo-3,5-difluoro-4-methoxybenzene

Comparison: 1-Bromo-3,5-difluoro-4-n-hexyloxybenzene is unique due to the presence of both fluorine and a hexyloxy group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-hexoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-12-10(14)7-9(13)8-11(12)15/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUANTAMHPVYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.